molecular formula C17H20N2O4 B591684 (3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid CAS No. 1161787-84-3

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid

Cat. No. B591684
CAS RN: 1161787-84-3
M. Wt: 316.357
InChI Key: BHWWHVJMCKAYGA-KGLIPLIRSA-N
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Description

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid, also known as TBPCP, is an organic compound that has been studied for its various applications in scientific research. TBPCP is a chiral compound, meaning it has two enantiomers, which are mirror images of each other.

Scientific Research Applications

Influenza Neuraminidase Inhibition

Research has shown that pyrrolidine derivatives, similar in structure to (3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid, can act as potent inhibitors of influenza neuraminidase. These inhibitors can significantly impact the treatment of influenza by targeting the virus's ability to spread in the host. (Wang et al., 2001)

Synthesis of Edeine Analogs

Pyrrolidine derivatives have been used in synthesizing ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates, which are useful for synthesizing edeine analogs. Edeine is an antibiotic, and these analogs could be significant in developing new antimicrobial agents. (Czajgucki et al., 2003)

Structural Analysis and Synthesis

These compounds are also valuable in structural analysis and synthesis. For example, the structure of tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl}-carbamate, a related compound, provided insights into the stereochemistry of pyrrolidine derivatives. (Weber et al., 1995)

Enantioselective Catalysis

Pyrrolidine derivatives are used in enantioselective catalysis, playing a crucial role in creating optically pure compounds. These processes are vital in pharmaceutical and chemical industries where the production of enantiomerically pure substances is essential. (Nagel & Krink, 1993)

Divergent Synthesis Applications

These compounds are used in divergent synthesis applications, such as the synthesis of 5,6-dihydro-4H-pyridazines and 1-amino-pyrroles. Their versatile reactivity profiles enable the creation of a variety of chemical structures, which can be useful in developing new pharmaceuticals and materials. (Rossi et al., 2007)

Asymmetric Synthesis

In asymmetric synthesis, these pyrrolidine derivatives are key intermediates. They are used in the synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives, demonstrating their importance in the preparation of complex chiral molecules. (Xue et al., 2002)

Key Intermediate for Azasugar Synthesis

They serve as key intermediates for the synthesis of pyrrolidine azasugars, which are important in the development of new therapeutic agents, particularly in the area of glycomimetics. (Pei-qiang, 2011)

properties

IUPAC Name

(3R,4S)-4-(2-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-9-13(14(10-19)15(20)21)12-7-5-4-6-11(12)8-18/h4-7,13-14H,9-10H2,1-3H3,(H,20,21)/t13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWWHVJMCKAYGA-KGLIPLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676609
Record name (3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid

CAS RN

1161787-84-3
Record name (3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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